molecular formula C6H11NO2 B1348109 (R)-methyl pyrrolidine-3-carboxylate CAS No. 428518-43-8

(R)-methyl pyrrolidine-3-carboxylate

Cat. No. B1348109
M. Wt: 129.16 g/mol
InChI Key: VVWWZOKQKXPVIV-RXMQYKEDSA-N
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Description

“®-Methyl Pyrrolidine-3-carboxylate” is a chemical compound used in the method for producing methylpyrrolidine hydrochloride . It has a molecular weight of 129.15 and a molecular formula of C6H11NO2 .


Molecular Structure Analysis

The molecular structure of “®-methyl pyrrolidine-3-carboxylate” is represented by the canonical SMILES: COC(=O)C1CCNC1 . The InChI representation is InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m1/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving “®-methyl pyrrolidine-3-carboxylate” are not available, it’s known that pyrrolidine rings can be functionalized, for example, with proline derivatives .


Physical And Chemical Properties Analysis

“®-Methyl Pyrrolidine-3-carboxylate” has a molecular weight of 129.15 and a molecular formula of C6H11NO2 . Its exact mass is 129.078978594 and it has a topological polar surface area of 38.3Ų .

Scientific Research Applications

Influenza Neuraminidase Inhibitors

(R)-methyl pyrrolidine-3-carboxylate derivatives have been utilized in the design of influenza neuraminidase inhibitors. A study by Wang et al. (2001) described the synthesis of potent inhibitors, including the compound A-192558, which showed significant effectiveness against influenza neuraminidase. The research involved high-throughput parallel synthesis and X-ray crystallographic analysis, demonstrating the compound's interaction with the enzyme's active site (Wang et al., 2001).

Synthesis of Novel Derivatives

Mogulaiah et al. (2018) reported on the synthesis of novel (R)-methyl pyrrolidine-3-carboxylate derivatives, specifically (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives. These compounds were synthesized through Japp-Klingemann and Fischer indole cyclization reactions and characterized using various spectroscopy methods (Mogulaiah, Sundar, & Tasleem, 2018).

Polar Cycloaddition Reactions

Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in a polar [3+2] cycloaddition reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This reaction led to the formation of a specific pyrrolidine product, showcasing the potential of (R)-methyl pyrrolidine-3-carboxylate in generating diverse heterocyclic compounds (Żmigrodzka et al., 2022).

Antibacterial Carbapenems

Ohtake et al. (1997) discussed the synthesis of 1 beta-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems, which are derivatives of (R)-methyl pyrrolidine-3-carboxylate. These compounds exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including P. aeruginosa. The study highlighted the significance of these derivatives in developing new antibacterial agents (Ohtake et al., 1997).

Copper(II) Complexes in Cancer Therapy

Bacher et al. (2013) synthesized proline-thiosemicarbazone bioconjugates, including 3-methyl-(R)-pyrrolidine-2-carboxylate derivatives, and studied their complexation with copper(II). These complexes showed potential as inhibitors of Topoisomerase IIα, suggesting their applicability in cancer therapy. The study provided insights into the antiproliferative activity of these compounds in ovariancarcinoma cells and their mechanism of action in inhibiting enzyme activity (Bacher et al., 2013).

Antithrombin Activity

Ayan et al. (2013) conducted a study on the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, including those derived from (R)-methyl pyrrolidine-3-carboxylate. These compounds were found to be potential thrombin inhibitors, as indicated by molecular docking studies. This research adds to the understanding of the medicinal potential of these compounds in thrombosis treatment (Ayan et al., 2013).

Synthesis of Heterocyclic Compounds

Grošelj et al. (2013) explored the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids including (R)-methyl pyrrolidine-3-carboxylate. Their research demonstrated the versatility of these compounds in constructing functionalized heterocycles, highlighting their importance in organic synthesis and potential industrial applications (Grošelj et al., 2013).

GPR40 Agonists for Diabetes Treatment

Jurica et al. (2017) reported the discovery of pyrrolidine-containing GPR40 agonists, including (R)-methyl pyrrolidine-3-carboxylate derivatives, as potential treatments for type 2 diabetes. These compounds showed promising effects in activating GPR40, which is beneficial for insulin and GLP-1 secretion, demonstrating their potential in diabetes management (Jurica et al., 2017).

Safety And Hazards

“®-Methyl pyrrolidine-3-carboxylate” may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl (3R)-pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWWZOKQKXPVIV-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363771
Record name (R)-methyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl pyrrolidine-3-carboxylate

CAS RN

428518-43-8
Record name Methyl (3R)-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428518-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-methyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.704 g of 10% palladium on carbon (Pd/C) and then 11.5 g of ammonium formate are successively added at a temperature in the region of 20° C., under an argon atmosphere, to 5 g (22.8 mmol) of methyl (±)-1-(phenylmethyl)-3-pyrrolidinecarboxylate in solution in 100 cm3 of methanol. After stirring for 3 hours at the reflux temperature, the reaction mixture is filtered on Celite®. The Celite® is rinsed with 3 times 20 cm3 of methanol. The filtrate is then concentrated to dryness under reduced pressure (2.7 kPa) to give 2.5 g of methyl (±)-3-pyrrolidinecarboxylate in the form of a colorless oil.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.704 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4.6 g of benzyl 3-carbomethoxypyrrolidine-1-carboxylate in 150 mL of anhydrous methanol was added 0.92 g of 10% Pd/C. The reaction mixture was placed under an atmosphere of hydrogen and stirred overnight at room temperature. The reaction mixture was then filtered through a Celite® pad, and the filtrate concentrated in vacuo. The residue was chromatographed on silica gel with 2-16% CH3OH/CHCl3 to give 1.40 g (62% yield) of 3-carbomethoxypyrrolidine as a clear oil, 1H NMR (300 MHz, CDCl3) δ1.90-2.10 (m, 2 H); 2.97-3.11 (m, 4H); 3.18-3.29 (m, 2H); 3.44 (s, 3H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.92 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SB Bhavsar, S Pawar, S Joshi, S Jadhav… - Available at SSRN … - papers.ssrn.com
Continuous evolution in bacterial strains limits utility of frontline antibacterial agents due to development of multiple resistance mechanisms. Especially gram-negative multidrug …
Number of citations: 0 papers.ssrn.com
N Hossain, S Ivanova, ÅS Timén, J Bergare… - Bioorganic & medicinal …, 2013 - Elsevier
A series of zwitterionic spirocyclic compounds were synthesised. In vitro data revealed that these compounds were potent CCR1 antagonists. In particular, 2, 4, 11 and 20 inhibited …
Number of citations: 4 www.sciencedirect.com
Y Deng, GW Shipps Jr, A Cooper… - Journal of Medicinal …, 2014 - ACS Publications
An affinity-based mass spectrometry screening technology was used to identify novel binders to both nonphosphorylated and phosphorylated ERK2. Screening of inactive ERK2 …
Number of citations: 50 pubs.acs.org
S Xiang, J Wang, H Huang, Z Wang, X Song… - European Journal of …, 2023 - Elsevier
… Briefly, a nucleophilic coupling of commercially available 6-chloro-3-iodoimidazo[1,2-b]pyridazinen (13) with the R-methyl pyrrolidine-3-carboxylate hydrochloride or S-methyl pyrrolidine…
Number of citations: 3 www.sciencedirect.com
LM Sherrill, EE Joya, AM Walker, A Roy… - Bioorganic & Medicinal …, 2022 - Elsevier
A series of amino acid based 7H-pyrrolo[2,3–d]pyrimidines were designed and synthesized to discern the structure activity relationships against the SARS-CoV-2 nsp3 macrodomain (…
Number of citations: 10 www.sciencedirect.com
V Basava - 2016 - search.proquest.com
The gram-negative anaerobic bacterium Bacteroides fragilis is an integral component of the normal gastrointestinal flora. The bacterium colonizes the intestinal tract of human beings as …
Number of citations: 4 search.proquest.com

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